molecular formula C32H33N5 B12213503 6-Benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

6-Benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12213503
M. Wt: 487.6 g/mol
InChI Key: VGHMBJBVYDGLPZ-UHFFFAOYSA-N
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Description

6-Benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents, including benzyl and piperazine groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 6-Benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimid

Properties

Molecular Formula

C32H33N5

Molecular Weight

487.6 g/mol

IUPAC Name

6-benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C32H33N5/c1-24-29(22-26-12-6-3-7-13-26)32(36-20-18-35(19-21-36)23-27-14-8-4-9-15-27)37-31(33-24)30(25(2)34-37)28-16-10-5-11-17-28/h3-17H,18-23H2,1-2H3

InChI Key

VGHMBJBVYDGLPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)C)C6=CC=CC=C6

Origin of Product

United States

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